molecular formula C8H12N2O2 B2809473 2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-imidazole CAS No. 2060040-78-8

2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-imidazole

Cat. No.: B2809473
CAS No.: 2060040-78-8
M. Wt: 168.196
InChI Key: LIAAIOMJCMXDMY-UHFFFAOYSA-N
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Description

2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-imidazole is an organic compound that features a unique combination of a dioxolane ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-imidazole typically involves the reaction of 2-methyl-1,3-dioxolane with an imidazole derivative. One common method includes the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of 2-methyl-1,3-dioxolane. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The dioxolane ring may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methyl-1,3-dioxolan-2-yl)-2-propanol
  • (2-methyl-1,3-dioxolan-2-yl)methanamine
  • (2-methyl-1,3-dioxolan-2-yl)-acetic acid

Uniqueness

2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-imidazole is unique due to the presence of both a dioxolane and an imidazole ring in its structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The imidazole ring provides potential for biological activity, while the dioxolane ring offers stability and reactivity in synthetic processes.

Properties

IUPAC Name

2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(11-4-5-12-8)6-7-9-2-3-10-7/h2-3H,4-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAAIOMJCMXDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CC2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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